molecular formula C15H11BrN4O2 B11703789 N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Cat. No.: B11703789
M. Wt: 359.18 g/mol
InChI Key: WHWIJUVKVYLMHF-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the reaction of 5-bromo-1-methyl-2-oxoindoline-3-carbaldehyde with pyridine-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide can be compared with other indole derivatives, such as:

These compounds share a similar indole core structure but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C15H11BrN4O2

Molecular Weight

359.18 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)iminopyridine-2-carboxamide

InChI

InChI=1S/C15H11BrN4O2/c1-20-12-6-5-9(16)8-10(12)13(15(20)22)18-19-14(21)11-4-2-3-7-17-11/h2-8,22H,1H3

InChI Key

WHWIJUVKVYLMHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CC=N3

Origin of Product

United States

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